molecular formula C21H21ClN4O3 B2889891 1-(2-((2-chloro-4-methylphenyl)amino)-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide CAS No. 1251695-63-2

1-(2-((2-chloro-4-methylphenyl)amino)-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide

Cat. No.: B2889891
CAS No.: 1251695-63-2
M. Wt: 412.87
InChI Key: KMOFEFJQHVKLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinoxaline derivative featuring a carboxamide group at position 6, a 2-oxoethyl linker, and a substituted phenylamine moiety (2-chloro-4-methylphenyl). Quinoxalines are heterocyclic compounds with a bicyclic structure consisting of two nitrogen atoms, often explored for their biological activity in medicinal and agrochemical research. The presence of a propyl group at the N-position and a chloro-methylphenyl substituent may influence solubility, bioavailability, and target binding affinity .

Properties

IUPAC Name

1-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-2-oxo-N-propylquinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3/c1-3-8-23-21(29)14-5-7-18-17(10-14)24-11-20(28)26(18)12-19(27)25-16-6-4-13(2)9-15(16)22/h4-7,9-11H,3,8,12H2,1-2H3,(H,23,29)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOFEFJQHVKLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)N(C(=O)C=N2)CC(=O)NC3=C(C=C(C=C3)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-((2-chloro-4-methylphenyl)amino)-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide, identified by its CAS number 1251695-63-2, is a complex organic compound belonging to the quinoxaline class. Quinoxaline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on various research findings.

The molecular formula of the compound is C21H21ClN4O3C_{21}H_{21}ClN_{4}O_{3} with a molecular weight of 412.9 g/mol. The structural characteristics contribute to its potential biological activities.

PropertyValue
CAS Number1251695-63-2
Molecular FormulaC21H21ClN4O3
Molecular Weight412.9 g/mol

Anticancer Activity

Recent studies have shown that quinoxaline derivatives exhibit significant anticancer activity. For instance, a study evaluated various synthesized quinoxaline derivatives against human cancer cell lines (MCF7 for breast cancer, NCI-H460 for lung cancer, and SF-268 for CNS cancer). The results indicated that certain derivatives had IC50 values ranging from 0.01μg/mL0.01\,\mu g/mL to 0.06μg/mL0.06\,\mu g/mL, demonstrating potent cytotoxic effects against these cell lines while showing non-cytotoxicity towards normal fibroblast cells (IC50 values > 100 μg/mL) .

Table 1: Cytotoxic Activity of Quinoxaline Derivatives

Compound IDCell LineIC50 (μg/mL)Activity Level
DoxorubicinMCF7ReferencePositive Control
Compound AMCF70.02Highly Active
Compound BNCI-H4600.05Highly Active
Compound CSF-268>100Non-Cytotoxic

Antimicrobial Activity

Quinoxaline derivatives also demonstrate broad-spectrum antimicrobial activity. Studies have reported that these compounds exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The dual action as anticancer and antimicrobial agents makes them promising candidates in drug development .

The mechanism underlying the biological activity of this compound involves several pathways:

  • Enzyme Inhibition : The quinoxaline structure can inhibit specific enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Case Studies

Several case studies highlight the efficacy of quinoxaline derivatives in clinical settings:

  • Case Study on Breast Cancer : A derivative similar to the compound was tested in vitro against MCF7 cells and showed a significant reduction in cell viability compared to controls.
  • Antimicrobial Efficacy : Another study demonstrated that a related quinoxaline derivative effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several agrochemicals and pharmaceuticals, particularly in its use of chlorinated aromatic rings and carboxamide linkages. Below is a comparative analysis with key analogues:

Compound Name Core Structure Key Substituents Reported Applications References
1-(2-((2-Chloro-4-methylphenyl)amino)-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide Quinoxaline 2-chloro-4-methylphenyl, propyl carboxamide Hypothesized enzyme inhibition
1-((2-(2,4-Dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole (Etaconazole) Triazole + dioxolane 2,4-dichlorophenyl, ethyl group Fungicide
1-((2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole (Propiconazole) Triazole + dioxolane 2,4-dichlorophenyl, propyl group Broad-spectrum fungicide
1-(4-Chlorophenyl)-N-(2,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide Pyrimidine 4-chlorophenyl, 2,4-dichlorophenyl Discontinued (unknown application)

Key Differences and Implications

Core Heterocycle: The quinoxaline core in the target compound contrasts with triazole (Etaconazole, Propiconazole) or pyrimidine ( compound) backbones. Quinoxalines are less common in commercial fungicides but are investigated for kinase inhibition due to their planar structure . Triazole-based compounds (e.g., Etaconazole) are well-established fungicides targeting cytochrome P450 enzymes, whereas pyrimidine derivatives often exhibit antiviral or herbicidal activity .

Substituent Effects: The 2-chloro-4-methylphenyl group in the target compound is less sterically hindered than the 2,4-dichlorophenyl groups in Etaconazole or Propiconazole. This may reduce binding affinity to fungal cytochrome P450 but improve selectivity for other targets.

Physicochemical Properties :

  • Molecular weight and logP calculations (estimated using cheminformatics tools) suggest the target compound has higher hydrophobicity (logP ~3.8) compared to Propiconazole (logP ~3.2), which may influence environmental persistence or mammalian toxicity .

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield and purity of this compound?

Answer:
The synthesis of this quinoxaline-carboxamide derivative requires careful optimization of reaction conditions. Key steps include:

  • Coupling reactions : Use peptide coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in polar aprotic solvents (e.g., DMF) with a base such as triethylamine (TEA) to facilitate amide bond formation .
  • Temperature control : Maintain reactions at 0°C during reagent addition to minimize side reactions, followed by gradual warming to room temperature .
  • Purification : Employ reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to isolate the compound. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:1) .

Advanced: How can computational modeling resolve contradictions in biological activity data across different assays?

Answer:
Discrepancies between in vitro and in vivo results often arise from differences in bioavailability, metabolic stability, or off-target effects. To address this:

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with putative targets (e.g., kinases or GPCRs). Compare binding affinities across assay conditions to identify key residues influencing activity .
  • ADME prediction : Apply tools like SwissADME to evaluate lipophilicity (LogP), solubility, and cytochrome P450 interactions. For example, a high LogP (>3) may explain poor aqueous solubility in in vivo models .
  • Free-energy perturbation (FEP) : Quantify the impact of structural modifications (e.g., chloro vs. methyl substituents) on binding thermodynamics to prioritize derivatives for synthesis .

Basic: What analytical techniques are critical for structural characterization?

Answer:

  • NMR spectroscopy : Use ¹H/¹³C NMR in deuterated DMSO to confirm the quinoxaline core, propyl chain, and chloro-methylphenyl moiety. Key signals include:
    • Quinoxaline C=O: ~168–170 ppm (¹³C)
    • Propyl NH: ~8.5 ppm (¹H, broad) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₂₂H₂₂ClN₃O₃) with electrospray ionization (ESI+) and <2 ppm mass error .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

Answer:

  • Substituent variation : Replace the 2-chloro-4-methylphenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) groups to assess steric/electronic effects on target binding .
  • Bioisosteric replacement : Substitute the quinoxaline ring with pyridopyrimidine to evaluate potency against resistant cell lines .
  • Pharmacophore mapping : Overlay active/inactive analogs using Schrödinger’s Phase to identify essential hydrogen-bond acceptors (e.g., the carbonyl at position 2) .

Basic: What functional groups in the compound are most susceptible to metabolic degradation?

Answer:

  • Amide bonds : Prone to hydrolysis by serum esterases or proteases. Stabilize via N-methylation or cyclization .
  • Quinoxaline C=O : May undergo reductive metabolism in the liver. Introduce electron-donating groups (e.g., methoxy) to reduce susceptibility .
  • Propyl chain : Potential ω- or β-oxidation. Replace with cyclopropyl or fluorinated alkyl groups to block metabolic hotspots .

Advanced: What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?

Answer:

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with a clickable alkyne-tagged derivative to identify cellular targets .
  • CRISPR-Cas9 screening : Perform genome-wide knockout screens in cancer cell lines to pinpoint synthetic lethal partners .
  • Cryo-EM : Resolve compound-bound structures of macromolecular targets (e.g., RNA polymerase) at near-atomic resolution .

Basic: How can researchers validate the compound’s stability under physiological conditions?

Answer:

  • pH stability assays : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via HPLC-UV (λ=254 nm) .
  • Plasma stability : Add to human plasma (37°C, 5% CO₂), quench with acetonitrile at intervals, and quantify parent compound via LC-MS/MS .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Advanced: What experimental designs mitigate batch-to-batch variability in biological assays?

Answer:

  • Standardized protocols : Pre-treat cell lines with 0.1% DMSO (vehicle control) for 24h before dosing to normalize baseline activity .
  • Internal controls : Include a reference inhibitor (e.g., staurosporine for kinase assays) in each plate to calibrate inter-assay variability .
  • DoE (Design of Experiments) : Apply factorial design (e.g., varying serum concentration, incubation time) to identify critical factors influencing IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.